N-(2-hydroxyethyl)-3-phenylpropanamide
Description
Properties
CAS No. |
51816-46-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14) |
InChI Key |
VTJQZJIKUWFIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with ethanolamine in the presence of a dehydrating agent. The reaction typically proceeds under mild heating conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-3-phenylpropanamide.
Reduction: Formation of N-(2-hydroxyethyl)-3-phenylpropanamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-phenylpropanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Features
- N-(3-Hydroxypropyl)-3-phenylpropanamide (): Shares a similar hydroxyalkyl chain but with a longer (C3) spacer, possibly altering solubility and membrane permeability.
- N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide (): Replaces the hydroxyethyl group with a heterocyclic oxazole ring, enhancing lipophilicity (logP = 2.77) and altering electronic properties.
Physicochemical Properties
*Estimated based on structural analogs. †Predicted using ’s logP trends. ‡Inferred from .
Potency and Selectivity
- Spirocyclic Derivatives (): Exhibit anti-coronavirus activity, with EC50 values as low as 5.5 μM. The spirocyclic framework may enhance target engagement through steric complementarity.
- Ohmefentanyl Isomers (): Demonstrate extreme stereochemical dependence, with ED50 values ranging from 0.00106 mg/kg (13,100× morphine) to inactive forms. The 3R,4S,2'S configuration maximizes μ-opioid receptor affinity (Ki = 0.03 nM).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(2-hydroxyethyl)-3-phenylpropanamide, and what are their respective yields and purity profiles?
- Methodology : The compound can be synthesized via alkylation of 3-phenylpropanamide with ethylene oxide under basic conditions or via palladium-catalyzed C–H activation for regioselective functionalization . Yields typically range from 60–85%, depending on reaction optimization (e.g., solvent, temperature). Purity (>98%) is confirmed using HPLC and mass spectrometry, as demonstrated in analogous propanamide syntheses .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR resolves the hydroxyethyl group’s protons (δ 3.5–4.0 ppm) and phenyl ring signals (δ 7.2–7.4 ppm) .
- HPLC : Retention time and peak symmetry assess purity (>98%) .
- X-ray Crystallography : For absolute configuration determination (if crystallized), as applied to structurally related propanamides .
Advanced Research Questions
Q. How does the introduction of the 2-hydroxyethyl group on the amide nitrogen influence the compound’s physicochemical properties and receptor binding affinity compared to its parent amide?
- Methodology :
- Physicochemical Analysis : The hydroxyethyl group increases hydrophilicity (lower logP) and hydrogen-bonding capacity, measured via shake-flask partitioning and solubility assays .
- Receptor Binding : Competitive radioligand assays (e.g., DAMGO for μ-opioid receptors) reveal enhanced selectivity, as observed in analogs with polar N-substituents .
Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assay systems for this compound derivatives?
- Methodology :
- Assay Standardization : Control for variables like cell type (e.g., GPI vs. MVD tissues) and buffer conditions .
- Dose-Response Curves : Use IC50/ED50 values normalized to reference agonists (e.g., morphine) to account for system-specific sensitivity .
- Receptor Subtype Profiling : Employ selective antagonists (e.g., naloxone for μ-opioid receptors) to isolate target interactions .
Q. In structure-activity relationship (SAR) studies, how can computational modeling complement experimental data to predict the bioactivity of novel analogs?
- Methodology :
- Molecular Docking : Simulate binding poses with μ-opioid receptor homology models, prioritizing residues critical for ligand interaction (e.g., Asp147, Lys233) .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with in vitro activity data .
Data Contradiction Analysis
Q. How can researchers address conflicting data regarding the metabolic stability of this compound in hepatic microsome assays?
- Methodology :
- Enzyme Kinetics : Compare Vmax/Km ratios across species (e.g., human vs. rat microsomes) to identify interspecies variability .
- Metabolite ID : Use LC-MS/MS to detect hydroxylated or glucuronidated products, which may explain stability differences .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the blood-brain barrier (BBB) permeability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
